
Ethyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9) is a β-keto ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . It is a pale yellow liquid (density: 1.058 g/mL at 25°C) with a boiling point of 212.9°C at atmospheric pressure . Industrially, it serves as a key intermediate in synthesizing pharmaceuticals, notably Pitavastatin Calcium . Its synthesis involves a modified Johnson procedure, reacting cyclopropyl methyl ketone with diethyl carbonate in the presence of sodium hydride, yielding ~75–82% after distillation .
Preparation Methods
Ethyl 3-cyclopropyl-3-oxopropanoate can be synthesized through esterification, where 3-cyclopropyl-3-oxopropionic acid reacts with ethanol to produce the target product . The reaction typically involves heating the mixture under reflux conditions for several hours . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-cyclopropyl-3-oxopropanoate has been utilized in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting specific diseases.
Case Study: Synthesis of Anticancer Agents
In a study focused on the synthesis of triazolopyrimidinone derivatives, this compound was used as a key intermediate. The resulting compounds exhibited significant inhibitory activity against cancer cell lines, demonstrating potential as anticancer agents .
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various reactions.
Table: Synthetic Applications
Application | Description |
---|---|
Building Block | Used to synthesize β-keto esters and amides |
Reagent in Reactions | Participates in Michael additions and aldol reactions |
Intermediate for Derivatives | Precursor for derivatives with enhanced pharmacological properties |
Agricultural Chemistry
The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides.
Research Insights
Research indicates that derivatives of this compound may exhibit herbicidal activity, making it a candidate for further exploration in agricultural applications .
Material Science
This compound can also be explored in material science for the development of polymers or coatings due to its unique structural features.
Potential Applications
- Development of biodegradable polymers
- Coatings with specific chemical resistance properties
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ethyl vs. Methyl Esters
Key Differences :
- The ethyl ester’s higher molecular weight and boiling point enhance thermal stability, making it suitable for high-temperature reactions .
- The methyl ester’s lower steric bulk may improve reactivity in cyclization reactions with hydrazones, as seen in pyrazole synthesis .
Substituent Effects: Halogenated and Functionalized Derivatives
This compound derivatives with varied benzyl substituents (e.g., 3-fluorobenzyl, 4-bromobenzyl) exhibit distinct pharmacological profiles. For example:
- 4bg (3-fluorobenzyl): Synthesized via alkylation with 3-fluorobenzyl bromide, yielding 67% as a yellow oil.
- 4bo (4-bromobenzyl): Bromine’s steric and electronic effects may alter binding affinity in target proteins .
Thermal and Chemical Behavior
- Comparison with Linear β-Keto Esters: Ethyl 3-oxopropanoate derivatives (e.g., Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate) lack the cyclopropane ring, reducing strain and altering reactivity in cycloadditions .
Pharmacological Relevance
- Triazolopyrimidinone Derivatives: this compound is alkylated to create intermediates for non-canonical kinase inhibitors, with substituents like 3-(trifluoromethyl)benzyl enhancing lipophilicity and target engagement .
- Keap1 Inhibitors : The ethyl ester is used in synthesizing pyrazole-carboxylate inhibitors, where the cyclopropyl group may modulate steric interactions with the Keap1 binding pocket .
Industrial and Laboratory Considerations
- Purity & Availability: this compound is produced at 100 tons/year with ≥98% purity, ensuring scalability . Methyl analogs are typically smaller-scale (>95% purity) .
- Safety : Methyl derivatives carry warnings for flammability and reactivity, while ethyl esters require standard organic handling protocols .
Biological Activity
Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- Solubility : Very soluble in DMSO and other organic solvents.
- Log P (octanol-water partition coefficient) : Ranges from 0.58 to 1.82, indicating moderate lipophilicity .
Pharmacological Profile
This compound has been evaluated for various biological activities, particularly in the context of its potential as a drug candidate. Key findings include:
- Inhibition Studies : The compound has shown potential as an inhibitor in various biological assays. For instance, it was evaluated for its ability to inhibit CCR5 and CCR2 receptors, which are implicated in inflammatory responses and HIV infection. In one study, it demonstrated an IC50 value of 571 nM against CCR5, indicating significant inhibitory potential .
- Cytotoxicity : Preliminary cytotoxicity assessments suggest that this compound may possess selective toxicity against certain cancer cell lines, although specific IC50 values were not disclosed in the available literature.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its biological activity:
- Cyclopropyl Group : The presence of the cyclopropyl moiety is known to enhance the binding affinity of compounds to their biological targets due to its unique steric and electronic properties. This feature has been linked to increased potency in receptor binding assays .
Case Studies
- Synthesis and Evaluation : In a study focused on synthesizing derivatives of triazolopyrimidinone, this compound was used as a starting material. The derivatives exhibited varying degrees of CCR5 inhibition, highlighting the importance of structural modifications on biological activity .
- Chemical Reactivity : The compound undergoes several chemical transformations, including oxidation and condensation reactions, which can yield biologically active derivatives. These derivatives are being explored for their potential therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Value/Description |
---|---|
IC50 against CCR5 | 571 nM |
Solubility | Very soluble in DMSO |
Log P | 0.58 - 1.82 |
Cytotoxicity (cell lines) | Selective toxicity observed |
Synthetic Accessibility | Moderate (1.79) |
Q & A
Basic Questions
Q. What are the key physicochemical properties of ethyl 3-cyclopropyl-3-oxopropanoate, and how do they influence its handling in laboratory settings?
this compound has a molecular formula of , a molecular weight of 156.18 g/mol, and a density of 1.058 g/mL at 25°C. Its boiling point is 212.9°C at 760 mmHg, and it should be stored at room temperature in a well-ventilated area. The compound’s relatively low vapor pressure (0.169 mmHg at 25°C) reduces inhalation risks, but its flash point (84.6°C) necessitates precautions against ignition sources .
Q. How is this compound synthesized, and what purification methods are recommended?
The compound is synthesized via esterification of 3-cyclopropyl-3-oxopropanoic acid with ethanol under acidic catalysis. Industrial methods may employ continuous flow reactors for efficiency. Purification typically involves flash column chromatography using hexane:ethyl acetate gradients (e.g., 38:1) to isolate the product with >95% purity. Yields range from 37% to 87% depending on reaction optimization .
Q. What spectroscopic techniques are used to characterize this compound?
NMR (400 MHz, CDCl) reveals peaks at δ 4.32 (q, , 2H, ester CH), 1.37 (t, , 3H, ester CH), and 1.02–0.98 (m, 2H, cyclopropyl CH). LC-MS (ESI) shows 282.1 [M+1] for derivatives. Chromatographic retention times (e.g., ) confirm purity .
Advanced Research Questions
Q. How does this compound participate in palladium-catalyzed cyclizations, and what products are formed?
In palladium-catalyzed reactions, the compound reacts with alkenes (e.g., 1-bromo-2-methylhept-2-ene) to form α,α-disubstituted alkenes. The reaction proceeds via oxidative addition of Pd(0) to the alkene, followed by migratory insertion and reductive elimination. Key NMR signals for the product include δ 5.19–5.12 (m, C=CH) and 1.62 (s, CHC=CH). Yields reach 87% under optimized conditions (hexane:EtOAc eluent) .
Q. What mechanistic insights explain the thermal decarboxylation of this compound to cyclopentenones?
At 500–600°C, the β-keto ester undergoes decarboxylative rearrangement via a 1,1-diacyl-substituted cyclopropane intermediate. The cyclopropyl ring’s strain facilitates ring-opening, forming a diradical that recombines into 2-cyclopentenone. This pathway is exclusive to α-mono-substituted β-keto esters; α,α-disubstituted analogs yield simple ketones .
Q. How is this compound utilized in synthesizing noncovalent Keap1 inhibitors?
The compound serves as a precursor for pyrazole-4-carboxylate derivatives. For example, reaction with 3-bromophenyl hydrazine under reflux conditions forms ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (85% yield). Subsequent hydrolysis yields carboxylic acids, which are screened for Keap1 binding via fluorescence polarization assays. LC-MS ( 335.1 [M+1]) and NMR validate intermediates .
Q. What strategies resolve contradictions in reaction outcomes when modifying the cyclopropane ring in β-keto esters?
Computational studies (DFT) reveal that cyclopropane ring strain and substituent positioning dictate reactivity. For instance, γ-positioned cyclopropanes (relative to the carbonyl) favor decarboxylation over rearrangement. Steric hindrance from α,α-disubstitution prevents cyclopentenone formation, necessitating careful substrate design for target products .
Q. Methodological Considerations
Q. What analytical workflows ensure reproducibility in synthesizing this compound derivatives?
- Reaction Monitoring : Use LC-MS to track intermediate formation (e.g., for bromophenyl derivatives).
- Purification : Employ gradient flash chromatography (hexane:EtOAc 38:1 to 1:1) to isolate products.
- Validation : Confirm purity (>95% by UV) and structure via / NMR and high-resolution mass spectrometry .
Q. How do solvent and catalyst choices influence the enantioselective synthesis of derivatives?
Chiral organocatalysts (e.g., thiourea-based) in aprotic solvents (MeCN or toluene) enhance enantioselectivity in 1,6-aza-Michael additions. For example, EtN in MeOH facilitates nucleophilic attack on the β-keto ester, achieving 83% yield for isoxazolin-5-one derivatives. Solvent polarity adjustments optimize reaction rates and selectivity .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVADABIDBSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294564 | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24922-02-9 | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24922-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24922-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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